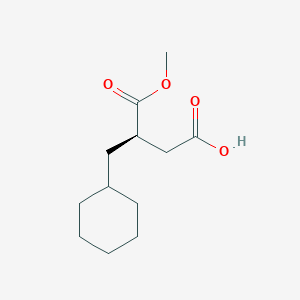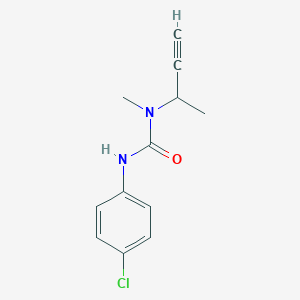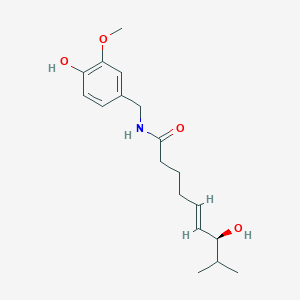
Capsaicinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capsaicinol is a natural compound found in chili peppers. It is a member of the capsaicinoid family, which is responsible for the spicy taste and pungent odor of chili peppers. Capsaicinol has been extensively studied for its potential therapeutic properties, including its ability to relieve pain, reduce inflammation, and fight cancer.
Mecanismo De Acción
The mechanism of action of capsaicinol is not fully understood. It is believed to work by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is found on sensory neurons. TRPV1 is responsible for detecting heat and pain, and capsaicinol activates this receptor, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters are involved in pain signaling, and their release leads to the sensation of pain. However, prolonged activation of TRPV1 by capsaicinol can lead to the desensitization of the receptor, resulting in a reduction in pain sensation.
Efectos Bioquímicos Y Fisiológicos
Capsaicinol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of endorphins, which are natural painkillers produced by the body. Capsaicinol has also been shown to increase blood flow and oxygenation to tissues, which can aid in healing. Additionally, capsaicinol has been shown to increase the metabolism and thermogenesis of adipose tissue, leading to weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Capsaicinol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained from natural sources. Capsaicinol is also stable and can be stored for long periods of time. However, capsaicinol has several limitations for lab experiments. It can be difficult to work with due to its pungent odor and irritant properties. Additionally, capsaicinol can be expensive to obtain in large quantities.
Direcciones Futuras
For capsaicinol research include investigating its potential as a pain reliever, anti-inflammatory agent, and anticancer agent, as well as understanding its mechanism of action and developing new methods for synthesizing and using it in lab experiments.
Métodos De Síntesis
Capsaicinol can be synthesized from capsaicin, the major capsaicinoid found in chili peppers. Capsaicin can be extracted from chili peppers using organic solvents such as ethanol or methanol. The extracted capsaicin can then be converted to capsaicinol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Capsaicinol has been studied for its potential therapeutic properties in various fields of medicine. It has been shown to have analgesic effects, reducing pain in conditions such as arthritis, neuropathy, and migraine. Capsaicinol has also been shown to have anti-inflammatory effects, reducing inflammation in conditions such as asthma, colitis, and psoriasis. Additionally, capsaicinol has been shown to have anticancer properties, inhibiting the growth and metastasis of cancer cells.
Propiedades
Número CAS |
137493-36-8 |
|---|---|
Nombre del producto |
Capsaicinol |
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(E,7S)-7-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-5-enamide |
InChI |
InChI=1S/C18H27NO4/c1-13(2)15(20)7-5-4-6-8-18(22)19-12-14-9-10-16(21)17(11-14)23-3/h5,7,9-11,13,15,20-21H,4,6,8,12H2,1-3H3,(H,19,22)/b7-5+/t15-/m1/s1 |
Clave InChI |
UBQXCFMZWQQSAZ-KEDPEKRHSA-N |
SMILES isomérico |
CC(C)[C@@H](/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
SMILES |
CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
SMILES canónico |
CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Sinónimos |
capsaicinol N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5-nonenamide N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5E-nonenamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
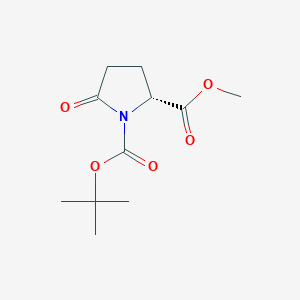
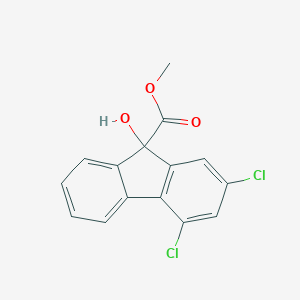
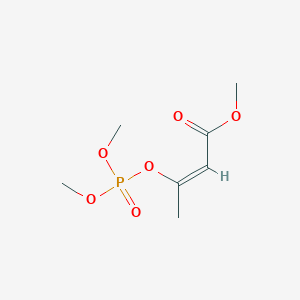
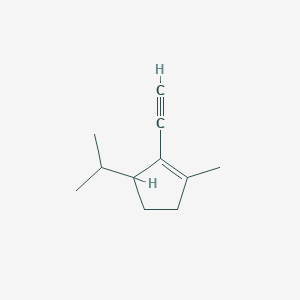

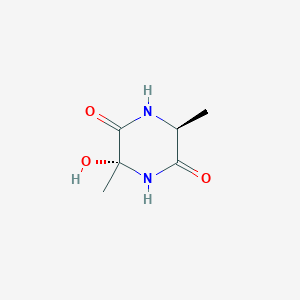

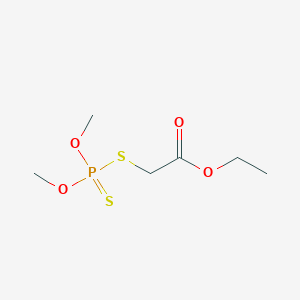
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
